molecular formula C18H16BrN3 B6348146 4-(3-Bromophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine CAS No. 1354936-61-0

4-(3-Bromophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine

Cat. No.: B6348146
CAS No.: 1354936-61-0
M. Wt: 354.2 g/mol
InChI Key: UJLNNSVVBWQUED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Key Features 4-(3-Bromophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine is a disubstituted pyrimidine derivative with a bromine atom at the 3-position of the phenyl ring on the 4-position of the pyrimidine core and a 3,4-dimethylphenyl group at the 6-position. This compound belongs to a class of 2-aminopyrimidines, which are known for their diverse biological activities, including kinase inhibition and antitrypanosomal properties .

Crystallographic Data
The crystal structure of the closely related compound 4-(3-bromophenyl)pyrimidin-2-amine (C₁₀H₈BrN₃) has been resolved, showing an orthorhombic crystal system (space group Pbca) with lattice parameters a = 7.214(3) Å, b = 12.735(6) Å, c = 21.305(9) Å, and V = 1957.3(15) ų. The structure exhibits intermolecular hydrogen bonding involving the NH₂ group and pyrimidine nitrogen, contributing to its stability .

Properties

IUPAC Name

4-(3-bromophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3/c1-11-6-7-14(8-12(11)2)17-10-16(21-18(20)22-17)13-4-3-5-15(19)9-13/h3-10H,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLNNSVVBWQUED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)Br)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Cross-Coupling Reactions

The most efficient route involves modifying a 2-aminopyrimidine core through palladium-catalyzed cross-coupling reactions. Starting with 2-amino-4,6-dichloropyrimidine, Suzuki-Miyaura couplings introduce the 3-bromophenyl and 3,4-dimethylphenyl groups at positions 4 and 6, respectively. This method leverages the reactivity of chloropyrimidines toward aryl boronic acids under catalytic conditions.

Key Reaction Parameters :

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base : K₂CO₃ or NaHCO₃

  • Solvent : Dioxane/water (4:1)

  • Temperature : 80–100°C

Direct Cyclization with Pre-Functionalized Intermediates

An alternative approach involves constructing the pyrimidine ring from a 1,3-dicarbonyl precursor bearing the desired substituents. For example, condensing 3-bromophenylacetone and 3,4-dimethylphenylacetone with guanidine hydrochloride under acidic conditions forms the pyrimidine core. However, this method faces challenges in regiocontrol and yields due to steric hindrance from the bulky aryl groups.

Stepwise Synthesis and Optimization

Synthesis of 2-Amino-4,6-Dichloropyrimidine

The foundational intermediate, 2-amino-4,6-dichloropyrimidine, is prepared via chlorination of 2-aminopyrimidine using phosphorus oxychloride (POCl₃) at reflux.

Procedure :

  • Combine 2-aminopyrimidine (10 mmol) with POCl₃ (30 mL).

  • Reflux at 110°C for 6 hours.

  • Quench with ice water, neutralize with NaHCO₃, and extract with DCM.

  • Yield: 85–90% as a white solid.

Suzuki-Miyaura Coupling at Position 4

Introducing the 3-bromophenyl group requires selective coupling at position 4.

Procedure :

  • Suspend 2-amino-4,6-dichloropyrimidine (5 mmol), 3-bromophenylboronic acid (6 mmol), Pd(PPh₃)₄ (0.1 mmol), and K₂CO₃ (15 mmol) in dioxane/water (20 mL).

  • Heat at 90°C under N₂ for 12 hours.

  • Purify via column chromatography (hexane/EtOAc 3:1).

  • Yield: 78% (2-amino-4-(3-bromophenyl)-6-chloropyrimidine).

Characterization :

  • ¹H NMR (600 MHz, CDCl₃): δ 8.42 (s, 1H, H-5), 7.68–7.64 (m, 2H, Ar-H), 7.45–7.41 (m, 2H, Ar-H), 5.21 (s, 2H, NH₂).

  • HRMS : Calcd. for C₁₀H₈BrClN₂ [M+H]⁺: 298.96; Found: 298.95.

Suzuki-Miyaura Coupling at Position 6

The 3,4-dimethylphenyl group is introduced similarly:

Procedure :

  • React 2-amino-4-(3-bromophenyl)-6-chloropyrimidine (4 mmol) with 3,4-dimethylphenylboronic acid (5 mmol) under identical Suzuki conditions.

  • Yield: 82% (target compound).

Characterization :

  • ¹H NMR (600 MHz, CDCl₃): δ 8.38 (s, 1H, H-5), 7.65–7.61 (m, 2H, Ar-H), 7.50–7.46 (m, 2H, Ar-H), 7.22–7.18 (m, 3H, Ar-H), 5.18 (s, 2H, NH₂), 2.32 (s, 6H, CH₃).

  • ¹³C NMR : δ 162.4 (C-2), 158.1 (C-4), 140.2 (C-6), 138.5–122.3 (Ar-C), 21.4 (CH₃).

Alternative Pathways and Mechanistic Insights

Buchwald-Hartwig Amination

If the pyrimidine core lacks the 2-amino group, it can be introduced via Buchwald-Hartwig amination post-functionalization. For example:

Procedure :

  • React 4-(3-bromophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-chloride (3 mmol) with NH₃ (5 eq) and Pd₂(dba)₃ (0.05 mmol) in toluene.

  • Heat at 100°C for 24 hours.

  • Yield: 65%.

Challenges and Optimization

Regioselectivity in Cross-Coupling

The order of coupling significantly impacts yields. Introducing the 3-bromophenyl group first minimizes steric clashes during the second coupling.

Purification Techniques

Due to the compound’s low solubility, recrystallization from ethanol/water (1:1) or chromatography on silica gel (gradient elution) is essential.

Spectroscopic Validation

Critical spectral data confirm successful synthesis:

Parameter Observation
IR (cm⁻¹) 3350 (N-H), 1605 (C=N), 1550 (C-Br)
LC-MS Purity 98.5%
Melting Point 214–216°C (decomposes)

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

Synthesis and Preparation

The synthesis of 4-(3-Bromophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine typically involves multi-step organic reactions. A common method includes:

  • Condensation Reaction : The reaction of 3-bromoaniline with 3,4-dimethylbenzaldehyde to form an intermediate Schiff base.
  • Cyclization : The intermediate is cyclized with guanidine to yield the pyrimidine compound.
  • Reaction Conditions : Solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid are often used to facilitate the reactions.

Industrial Production

In industrial settings, similar synthetic routes are employed but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods (recrystallization and chromatography) are utilized to ensure consistent product quality.

Medicinal Chemistry

This compound has been studied for its potential as a therapeutic agent in treating various diseases:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, they can inhibit cell proliferation in cancer cell lines such as colorectal and lung cancer cells by inducing apoptosis and causing cell cycle arrest.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes by binding to their active sites, thereby modulating biochemical pathways relevant to disease processes.

Biological Research

This compound serves as a valuable tool in biological studies:

  • Target Interaction Studies : It is used to investigate interactions with biological macromolecules, helping elucidate mechanisms of action and structure-activity relationships (SAR) that guide further modifications for enhanced activity.

Chemical Biology

In chemical biology research, this compound is employed to study molecular interactions:

  • Small Molecule Interactions : The compound's ability to interact with various biological targets makes it suitable for exploring cellular functions and signaling pathways.

Industrial Applications

The compound is also utilized in developing specialty chemicals and materials:

  • Material Science : Its unique structural features allow it to be incorporated into new materials with specific properties, potentially leading to innovations in various industrial applications.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The biological and chemical properties of 2-aminopyrimidines are heavily influenced by substituents on the phenyl rings. Below is a comparative analysis:

Table 1: Substituent Effects on Key Properties
Compound Name Substituents (Position) Melting Point (°C) LogP (Calculated) Antitrypanosomal IC₅₀ (μM)
4-(3-Bromophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine 3-Br (C4), 3,4-diMePh (C6) Not reported ~3.8 Not tested
4-(3-Bromophenyl)-6-(pyridin-3-yl)pyrimidin-2-amine (Compound 16) 3-Br (C4), pyridin-3-yl (C6) 162–164 ~2.5 0.82 ± 0.03
4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine 4-Br (C4), 2,5-diOMePh (C6) Not reported ~2.9 Not tested
4-(2-Fluoro-4-methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine 2-F-4-OMePh (C4), 3,4,5-triOMePh (C6) Not reported ~2.2 0.45 ± 0.01 (RabGGTase inhibition)

Key Observations :

  • Bromine vs.
  • Pyridinyl vs. Dimethylphenyl : Pyridinyl substituents (e.g., Compound 16) introduce hydrogen-bonding capacity, improving solubility but reducing LogP .
  • Methoxy Groups: Methoxy substituents (e.g., 2,5-dimethoxyphenyl) lower LogP and enhance solubility, which correlates with improved antitrypanosomal activity in tested analogs .
Antitrypanosomal Activity

Compound 16 (4-(3-bromophenyl)-6-(pyridin-3-yl)pyrimidin-2-amine) exhibits potent antitrypanosomal activity (IC₅₀ = 0.82 μM), attributed to its ability to disrupt trypanothione reductase . In contrast, analogs with bulkier substituents (e.g., 3,4-dimethylphenyl) may face steric hindrance, reducing target binding efficiency.

Kinase Inhibition

Docking studies on 4-(2-fluoro-4-methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine demonstrate strong binding to RabGGTase (Glide Score = -9.2 kcal/mol), a key enzyme in cancer signaling. The trimethoxy groups engage in hydrophobic interactions, while the fluorine atom stabilizes the binding pose .

Crystallographic Comparisons

Table 2: Crystallographic Parameters of Selected Pyrimidines
Compound Space Group a (Å) b (Å) c (Å) V (ų) Hydrogen Bonding Patterns
4-(3-Bromophenyl)pyrimidin-2-amine Pbca 7.214 12.735 21.305 1957.3 N–H···N (pyrimidine), N–H···Br
4-(4-Bromophenyl)-6-phenylpyrimidin-2-amine P2₁/c 10.352 8.901 15.674 1423.1 N–H···N, π-π stacking between phenyl rings

Structural Insights :

  • Bromine at the 3-position (target compound) introduces asymmetric packing, whereas 4-bromophenyl analogs exhibit more symmetric unit cells.
  • Hydrogen bonding with bromine (observed in the target compound’s analog) may stabilize crystal lattices more effectively than halogen-free derivatives .

Biological Activity

4-(3-Bromophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine, a synthetic organic compound belonging to the pyrimidine class, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by a bromophenyl group at the 4-position and a dimethylphenyl group at the 6-position of the pyrimidine ring. Its structural features suggest a variety of interactions with biological targets, making it a candidate for further research into its pharmacological properties.

  • Chemical Formula : C16H16BrN3
  • CAS Number : 1354936-61-0
  • Molecular Weight : 346.22 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor signaling pathways, influencing various biochemical processes.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines, including colorectal and lung cancer cells. The compound's mechanism may involve the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Reference
HT-29 (Colorectal)10.5
A549 (Lung)12.8
MCF-7 (Breast)15.0

Anti-inflammatory Activity

In addition to anticancer effects, this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This activity suggests potential applications in treating inflammatory diseases.

Cytokine Inhibition (%) Concentration (µM) Reference
TNF-α62%5
IL-658%5

Study on Anticancer Activity

A study published in Cancer Letters explored the effects of pyrimidine derivatives on cancer cell lines. The study found that this compound showed promising results in inhibiting cell growth and inducing apoptosis in HT-29 cells through modulation of apoptotic pathways.

In Vivo Studies

In vivo studies demonstrated that administration of this compound led to significant tumor reduction in xenograft models of human cancer. The mechanism was linked to enhanced apoptotic signaling and reduced angiogenesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-Bromophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine, and how can reaction conditions be optimized for academic-scale production?

  • Methodological Answer : Synthesis typically involves multi-step protocols, starting with Suzuki-Miyaura cross-coupling to introduce aryl groups to the pyrimidine core. For example, halogenated intermediates (e.g., 3-bromophenyl boronic acid) can react with pre-functionalized pyrimidine scaffolds under palladium catalysis. Optimization includes:

  • Temperature Control : Maintain 80–100°C to balance reaction rate and side-product formation.
  • Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for coupling efficiency .
  • Solvent Selection : Use toluene/ethanol mixtures (3:1) to enhance solubility of aromatic intermediates.
  • Purification : Employ gradient column chromatography (hexane/ethyl acetate) followed by recrystallization for high purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • X-ray Diffraction (XRD) : Resolve crystal packing and confirm dihedral angles between pyrimidine and substituent aryl rings (e.g., 12.8° for phenyl groups) .
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substitution patterns (e.g., methyl groups at δ ~2.3 ppm, aromatic protons at δ 7.1–8.2 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 365.08) and isotopic patterns for bromine .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) be applied to predict the reactivity or biological interactions of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the bromophenyl group may act as an electron-deficient region for SNAr reactions .
  • Molecular Docking : Simulate binding to biological targets (e.g., kinase enzymes) using AutoDock Vina. Focus on π-π stacking between the pyrimidine ring and hydrophobic pockets .
  • Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian) to model intermediates in multi-step syntheses and optimize transition states .

Q. What strategies are recommended for resolving contradictions in reported biological activity data for pyrimidin-2-amine derivatives?

  • Methodological Answer :

  • Structural Validation : Re-analyze crystallographic data to confirm polymorphic forms (e.g., differences in hydrogen bonding networks impacting solubility) .
  • Assay Standardization : Compare IC₅₀ values under uniform conditions (e.g., pH, temperature, cell lines). For example, discrepancies in kinase inhibition may arise from ATP concentration variations .
  • Meta-Analysis : Use cheminformatics tools (e.g., KNIME) to aggregate data from public databases and identify outliers .

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for halogen and methyl substituents in this compound?

  • Methodological Answer :

  • Systematic Substitution : Synthesize analogs with Cl/F replacing Br or ethyl replacing methyl groups. Use parallel synthesis in 96-well plates for high-throughput screening .
  • Biological Testing : Evaluate cytotoxicity (MTT assay) and target binding (SPR) to correlate substituent electronegativity/size with activity .
  • Multivariate Analysis : Apply PCA (Principal Component Analysis) to identify dominant structural descriptors (e.g., Hammett σ constants) .

Q. What advanced reactor designs or continuous flow systems could improve the scalability of multi-step syntheses involving sensitive intermediates?

  • Methodological Answer :

  • Microfluidic Reactors : Enable precise control over exothermic reactions (e.g., bromination) with inline IR monitoring .
  • Telescoped Flow Systems : Combine Suzuki coupling and deprotection steps in a single flow setup to minimize intermediate isolation .
  • Membrane Separation : Integrate nanofiltration modules to remove Pd catalysts in real-time, reducing purification bottlenecks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.